3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid

Beschreibung

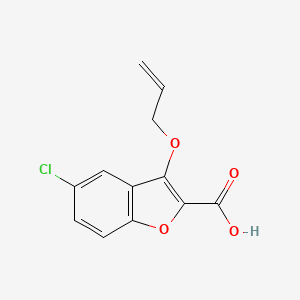

3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a chlorine substituent at position 5, an allyloxy group at position 3, and a carboxylic acid moiety at position 2 of the benzofuran core.

Key structural features:

- Molecular formula: C₁₂H₉ClO₄ (derived from bromo analogue in by replacing Br with Cl) .

- Molecular weight: ~252.65 g/mol (calculated based on molecular formula).

- Synthesis: Likely synthesized via alkylation of 5-chloro-3-hydroxybenzofuran-2-carboxylic acid with allyl bromide, analogous to methods described for related compounds in .

Eigenschaften

Molekularformel |

C12H9ClO4 |

|---|---|

Molekulargewicht |

252.65 g/mol |

IUPAC-Name |

5-chloro-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C12H9ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |

InChI-Schlüssel |

ANDZIYLHIFZHRP-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Allyloxy)-5-Chlorobenzofuran-2-carbonsäure kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Reaktion von 5-Chlor-2-hydroxybenzaldehyd mit Allylbromid in Gegenwart einer Base wie Kaliumcarbonat, um 3-(Allyloxy)-5-chlorobenzaldehyd zu bilden. Dieser Zwischenprodukt wird dann einer Cyclisierungsreaktion mit Malonsäure in Gegenwart eines Katalysators wie Piperidin unterworfen, um das gewünschte Benzofuran-Derivat zu erhalten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 3-(Allyloxy)-5-Chlorobenzofuran-2-carbonsäure die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Einsatz fortschrittlicher katalytischer Systeme und automatisierter Prozesse kann die Effizienz und Skalierbarkeit der Synthese verbessern.

Analyse Chemischer Reaktionen

Acid Chloride Formation

The carboxylic acid group undergoes conversion to an acid chloride using thionyl chloride () via nucleophilic acyl substitution. This reaction enhances electrophilicity for subsequent derivatization .

| Reaction Component | Details |

|---|---|

| Reagent | (excess) |

| Conditions | Reflux, anhydrous conditions |

| Intermediate | Acyl chlorosulfite |

| Product | 3-(Allyloxy)-5-chlorobenzofuran-2-carbonyl chloride |

This intermediate serves as a precursor for esters, amides, and anhydrides .

Esterification

Fischer esterification with alcohols under acid catalysis produces esters. For example, methanol in concentrated yields the methyl ester:

Key features :

-

Reversible reaction driven by excess alcohol or removal of water .

-

Industrial applications use continuous flow reactors for scalability.

Allyloxy Group Reactivity

The allyloxy moiety () participates in:

Radical Cyclization

Under oxidative conditions (e.g., ), decarboxylative cyclization generates chroman-4-one derivatives :

Mechanistic pathway :

-

-mediated hydrogen atom transfer (HAT) generates a carbamoyl radical.

-

Radical addition to the allyl double bond forms a benzyl radical intermediate.

Electrophilic Substitution

The electron-rich benzofuran ring undergoes halogenation or nitration at the 4- or 6-positions, guided by the directing effects of the chlorine and oxygen substituents .

Biological Activity and Derivatives

-

5-Lipoxygenase Inhibition : Ester derivatives (e.g., methyl or adamantyl esters) show potent inhibition of leukotriene biosynthesis, relevant for anti-inflammatory therapeutics .

-

Structure-Activity Relationship (SAR) : Chlorine at C5 enhances metabolic stability, while the allyloxy group modulates lipophilicity .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

3.1 Drug Development Potential

The unique pharmacophore present in 3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid makes it a valuable candidate for drug development. Its ability to modulate biological pathways related to inflammation and infection positions it as a lead compound for further optimization and testing in preclinical models.

Data Table: Summary of Biological Activities

| Activity Type | Target | Effectiveness |

|---|---|---|

| Anti-inflammatory | 5-lipoxygenase | High |

| Antimicrobial | Various pathogens | Moderate to High |

| Cytoprotective | Gastrointestinal mucosa | Potential observed |

Material Science Applications

Beyond medicinal applications, this compound can also be explored in material science. Its unique chemical structure allows for modifications that can enhance material properties, such as thermal stability and mechanical strength.

4.1 Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of advanced materials with specific functionalities. Research into the incorporation of benzofuran derivatives into polymer matrices has shown promising results in creating materials with enhanced properties suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, inhibition of cell proliferation, or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |

|---|---|---|---|---|

| 3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid | C₁₂H₉ClO₄ | 252.65 | Cl (5), Allyloxy (3) | Reactive allyl group, moderate lipophilicity |

| 5-Chlorobenzofuran-2-carboxylic acid (BD11470) | C₉H₅ClO₃ | 196.59 | Cl (5) | Simpler structure, higher solubility |

| 3-(3-(Naphthalen-1-yloxy)propyl)-5-chlorobenzofuran-2-carboxylic acid (68) | C₂₂H₁₇ClO₄ | 381.1 | Cl (5), Naphthyloxypropyl (3) | Enhanced hydrophobicity, bulky substituent |

| 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid | C₁₂H₉ClO₄ | 252.65 | Cl (5), Allyloxy (6) | Altered spatial arrangement of substituents |

Key Observations:

Substituent Position :

- The position of the allyloxy group (3 vs. 6) significantly impacts molecular interactions. For example, 3-substituted derivatives (e.g., compound 68 in ) are optimized for binding to hydrophobic pockets in protein targets like Mcl1, while 6-substituted isomers () may exhibit reduced affinity due to steric clashes .

- The chloro substituent at position 5 is conserved across analogs, suggesting its critical role in electronic modulation or target binding .

Biological Activity: Compound 68 (naphthyloxypropyl substituent) in demonstrates potent Mcl1 inhibition (IC₅₀ < 100 nM), attributed to its extended hydrophobic side chain. Bromo analogs (e.g., 3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid, ) may exhibit similar activity but with altered pharmacokinetics due to bromine’s higher atomic weight and lipophilicity .

Synthetic Accessibility :

- Allyloxy derivatives are generally easier to functionalize post-synthesis (e.g., via olefin cross-metathesis) compared to naphthyloxypropyl analogs, which require multi-step alkylation .

Functional and Market Considerations

Stability and Handling

- Limited data exist for the target compound, but bromo analogs () suggest standard storage conditions (room temperature, desiccated). The allyloxy group may confer light sensitivity, necessitating amber vial storage .

Biologische Aktivität

3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core with an allyloxy group and a carboxylic acid functional group. The presence of chlorine in the 5-position of the benzofuran ring is significant for its biological activity.

Structural Formula

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study on related benzofuran derivatives demonstrated their potential in reducing oxidative stress, which is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 | Reducing power assay |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.573 | Reducing power assay |

Anti-inflammatory Activity

The compound has been shown to inhibit the 5-lipoxygenase enzyme, which plays a critical role in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. By blocking this enzyme, this compound may help alleviate conditions such as asthma and allergic reactions .

Case Study: Inhibition of Leukotriene Synthesis

In a controlled study involving Sprague-Dawley rats, administration of the compound resulted in reduced levels of leukotrienes in serum samples, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies suggest that benzofuran derivatives possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound can neutralize free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways, particularly 5-lipoxygenase.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves introducing the allyloxy group via nucleophilic substitution or alkylation. For example, reacting 5-chlorobenzofuran-2-carboxylic acid with allyl bromide in the presence of a base (e.g., NaOH or K₂CO₃) under controlled conditions (60–80°C, anhydrous solvent) can yield the allyloxy derivative . Purification steps, such as recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent), are critical to isolate the product with >95% purity. Monitoring reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures minimal byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies allyloxy protons (δ 4.6–5.2 ppm for -OCH₂CH=CH₂) and aromatic protons (δ 7.2–7.8 ppm for benzofuran). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C of allyloxy) .

- Mass Spectrometry : ESI-MS shows [M-H]⁻ peak at m/z 250.0 (calculated for C₁₂H₉ClO₄) .

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (if single crystals are obtained via slow evaporation in methanol) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., shifted peaks or unexpected splitting) often arise from solvent effects, hydrogen bonding, or conformational flexibility. For example, allyloxy group rotation may cause peak broadening in NMR. Computational tools (DFT calculations using Gaussian or ORCA) can model optimized geometries and predict spectra for comparison. Adjusting solvent parameters in simulations (e.g., using PCM for DMSO) improves alignment with experimental data .

Q. What strategies are employed to study the biological activity of benzofuran derivatives like this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against E. coli and S. aureus), or anti-inflammatory effects using LPS-induced cytokine release in macrophages .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with F or varying allyloxy chain length) to correlate electronic effects (Hammett σ values) with bioactivity .

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or bacterial enzymes) using AutoDock Vina to identify binding modes .

Q. How does the introduction of substituents like allyloxy and chlorine affect the compound’s electronic properties and reactivity?

- Methodological Answer :

- Cl Substituent : Electron-withdrawing effect reduces electron density on the benzofuran ring, increasing electrophilicity at the 2-position (carboxylic acid site) .

- Allyloxy Group : Enhances solubility in nonpolar solvents and provides a site for further functionalization (e.g., epoxidation of the allyl double bond) .

- Computational Analysis : HOMO-LUMO gaps (calculated via DFT) reveal charge distribution changes. For example, Cl reduces HOMO energy by ~0.5 eV compared to non-halogenated analogs .

Q. How can computational methods predict the reactivity of this compound in further chemical reactions?

- Methodological Answer :

- Reactivity Sites : Fukui function analysis identifies nucleophilic (carboxylic acid oxygen) and electrophilic (benzofuran C-3) sites .

- Transition State Modeling : Simulate reaction pathways (e.g., esterification or amidation) using QM/MM methods to predict activation energies and optimize conditions .

- Solvent Effects : COSMO-RS calculations assess solubility and reaction rates in different solvents (e.g., DMF vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.